1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring that is substituted with both benzyl and phenyl groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. It falls under the classification of organic compounds known as phenylpyrazoles, which are characterized by their unique structural framework that includes a pyrazole moiety linked to phenyl groups.
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is cataloged in various chemical databases, including PubChem and DrugBank, where it is identified by its unique identifiers such as the InChI Key (QCDIRFYRRXSRBK-UHFFFAOYSA-N) and CAS number (1020239-97-7) . The compound belongs to the class of azoles, specifically categorized as a pyrazole derivative within the broader group of organoheterocyclic compounds.
The synthesis of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves several key steps:
Advanced synthetic routes may also involve:
The molecular formula for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is . The compound features a five-membered pyrazole ring with two nitrogen atoms adjacent to each other, contributing to its heterocyclic nature.
Key structural identifiers include:
The chemical reactivity of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid encompasses various transformations:
The mechanism of action for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzymatic activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways.
Research suggests that this compound exhibits potential biological activities including:
Key physical properties of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid include:
Chemical properties include:
These properties influence its behavior in various chemical reactions and applications .
The applications of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid span several fields:
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms (C₃H₄N₂), was first synthesized by Ludwig Knorr in 1883 and recognized as an alkaloid-like scaffold with profound pharmacological potential [8] [10]. Early natural pyrazole isolation (e.g., 1-pyrazolyl-alanine from watermelon seeds in 1959) underscored its biological relevance. By the mid-20th century, pyrazole derivatives like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) became clinical mainstays, establishing pyrazole as a privileged structure in drug discovery [8]. Modern derivatives such as the COX-2 inhibitor celecoxib, the ALK inhibitor crizotinib, and the DPP-4 inhibitor anagliptin exemplify the scaffold’s versatility across therapeutic areas, including inflammation, oncology, and metabolic diseases [9] [10]. This evolution highlights pyrazole’s capacity to serve as a molecular "canvas" for structural innovation, driving the development of non-purine xanthine oxidase inhibitors (e.g., febuxostat analogs) to overcome limitations of purine-like drugs such as allopurinol [6].
The 1-benzyl-5-phenyl-1H-pyrazole motif introduces critical steric and electronic features that enhance target engagement. The N1-benzyl group provides conformational flexibility, enabling optimal hydrophobic pocket binding, while the C5-phenyl ring enhances π-stacking interactions with aromatic residues in enzyme active sites [6] [10]. This substitution pattern is exemplified in 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7), where the combined aryl groups confer planarity and rigidity, facilitating deep penetration into hydrophobic enzyme clefts. Computational studies reveal that the benzyl-phenyl synergy increases the compound’s binding affinity for xanthine oxidoreductase (XOR), a target in gout therapy, by forming van der Waals contacts with residues like Phe₉₁₄ and Phe₁₀₀₉ [6]. The scaffold’s drug-likeness is evidenced by its calculated LogP (3.35) and molecular weight (278.31 g/mol), aligning with Lipinski’s criteria for oral bioavailability [5]. Table 1 summarizes key identifiers of this derivative:
Table 1: Chemical Identity of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Property | Value |
---|---|
IUPAC Name | 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
CAS Number | 905590-04-7 |
Molecular Formula | C₁₇H₁₄N₂O₂ |
Canonical SMILES | O=C(O)C1=CN(N=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
InChI Key | NASTYGSNQOILSK-UHFFFAOYSA-N |
Molecular Weight | 278.31 g/mol |
The carboxylic acid group at the C4 position of the pyrazole ring is pivotal for bioactivity. This moiety enables:
Table 2 highlights spectral and purity data from commercial sources:Table 2: Analytical and Commercial Specifications
Parameter | Value | Source |
---|---|---|
Purity | 95–98% | [4] |
Storage Temperature | Refrigerator or -20°C | [4] [5] |
Spectral Data (NMR/IR) | Available via Synthonix (SY3H98B97428) | [4] |
Pharmacologically, carboxylic acid-functionalized pyrazoles show promise as xanthine oxidase inhibitors for gout management. Their non-purine structure mitigates off-target effects associated with purine analogs (e.g., allopurinol-induced Stevens-Johnson syndrome) [6]. Table 3 compares bioactivities of related pyrazole-carboxylic acid derivatives:Table 3: Pharmacological Profile of Pyrazole-4-carboxylic Acid Derivatives
Compound | Target | IC₅₀/Activity | Reference |
---|---|---|---|
Febuxostat (Control) | Xanthine Oxidoreductase | 0.6–1.2 nM | [6] |
Y-700 | Xanthine Oxidoreductase | ~10 nM | [6] |
16c (Pyrazole analog) | Xanthine Oxidoreductase | 5.7 nM | [6] |
This functional group’s versatility underscores its role in optimizing pharmacokinetic and pharmacodynamic profiles, positioning 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid as a scaffold for future therapeutic development [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1